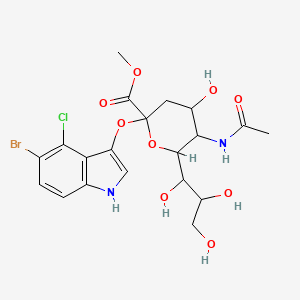

5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-Bromo-4-chloro-3-indolyl-α-D-N-acétylneuraminique acide méthyl ester est un composé synthétique connu pour son utilisation comme substrat chromogène dans divers dosages biochimiques. Ce composé est particulièrement précieux dans la détection de l'activité de la neuraminidase, une enzyme qui clive les acides sialiques des glycoprotéines et des glycolipides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-Bromo-4-chloro-3-indolyl-α-D-N-acétylneuraminique acide méthyl ester implique généralement les étapes suivantes :

Bromation et chloration : Le cycle indole est d'abord bromé et chloré pour introduire les substituants bromo et chloro aux positions 5 et 4, respectivement.

Dérivation de l'indole : L'indole dérivé est ensuite couplé à l'acide α-D-N-acétylneuraminique dans des conditions de réaction spécifiques pour former l'ester souhaité.

Estérification méthylique : L'étape finale implique l'estérification méthylique du groupe carboxyle pour donner le composé cible.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé sont généralement similaires à la synthèse en laboratoire, mais sont mises à l'échelle et optimisées pour des rendements et une pureté plus élevés. Cela implique souvent l'utilisation de réacteurs automatisés et de mesures strictes de contrôle de la qualité pour assurer la cohérence et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

Le 5-Bromo-4-chloro-3-indolyl-α-D-N-acétylneuraminique acide méthyl ester subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : La liaison ester peut être hydrolysée en milieu acide ou basique pour donner l'acide correspondant.

Oxydation et réduction : Le cycle indole peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes dans les applications pratiques.

Substitution : Les substituants bromo et chloro peuvent être remplacés par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Hydrolyse : Les réactifs courants comprennent l'acide chlorhydrique (HCl) ou l'hydroxyde de sodium (NaOH) pour l'hydrolyse acide et basique, respectivement.

Principaux produits

Hydrolyse : Le principal produit est l'acide correspondant.

Substitution : Les principaux produits dépendent du nucléophile utilisé et peuvent inclure divers dérivés d'indole substitués.

Applications de la recherche scientifique

Le 5-Bromo-4-chloro-3-indolyl-α-D-N-acétylneuraminique acide méthyl ester est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Biochimie : Comme substrat chromogène pour détecter l'activité de la neuraminidase dans divers échantillons biologiques.

Mécanisme d'action

Le mécanisme d'action du 5-Bromo-4-chloro-3-indolyl-α-D-N-acétylneuraminique acide méthyl ester implique son hydrolyse par les enzymes neuraminidases. L'enzyme clive la fraction d'acide sialique, ce qui entraîne la libération d'un produit chromogène qui peut être mesuré quantitativement. Cette réaction est hautement spécifique et permet la détection précise de l'activité de la neuraminidase dans divers échantillons .

Applications De Recherche Scientifique

5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid methyl ester is widely used in scientific research, particularly in the following areas:

Biochemistry: As a chromogenic substrate for detecting neuraminidase activity in various biological samples.

Microbiology: Used in assays to identify bacterial strains that produce neuraminidase, such as those causing bacterial vaginosis.

Medicine: Employed in diagnostic tests for conditions associated with altered neuraminidase activity.

Mécanisme D'action

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid methyl ester involves its hydrolysis by neuraminidase enzymes. The enzyme cleaves the sialic acid moiety, resulting in the release of a chromogenic product that can be quantitatively measured. This reaction is highly specific and allows for the accurate detection of neuraminidase activity in various samples .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) : Utilisé comme substrat pour la β-galactosidase, donnant un produit bleu après hydrolyse.

5-Bromo-4-chloro-3-indolyl-β-D-glucuronique acide (X-Gluc) : Utilisé comme substrat pour la β-glucuronidase, produisant un produit bleu après hydrolyse.

5-Bromo-4-chloro-3-indolyl-α-D-mannopyranoside (X-Man) : Utilisé comme substrat pour l'α-mannosidase, donnant un produit bleu après hydrolyse.

Unicité

Le 5-Bromo-4-chloro-3-indolyl-α-D-N-acétylneuraminique acide méthyl ester est unique par sa spécificité pour les enzymes neuraminidases, ce qui le rend particulièrement précieux pour détecter et étudier ces enzymes dans divers contextes biologiques et cliniques .

Propriétés

Formule moléculaire |

C20H24BrClN2O9 |

|---|---|

Poids moléculaire |

551.8 g/mol |

Nom IUPAC |

methyl 5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |

InChI |

InChI=1S/C20H24BrClN2O9/c1-8(26)24-16-11(27)5-20(19(30)31-2,33-18(16)17(29)12(28)7-25)32-13-6-23-10-4-3-9(21)15(22)14(10)13/h3-4,6,11-12,16-18,23,25,27-29H,5,7H2,1-2H3,(H,24,26) |

Clé InChI |

VATTYSQGTFSYRU-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.